Ethyl benzo[d][1,3]dioxole-4-carboxylate
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Overview
Description
Ethyl benzo[d][1,3]dioxole-4-carboxylate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a 1,3-dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzo[d][1,3]dioxole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of benzo[d][1,3]dioxole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amines, alcohols, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: Ethyl benzo[d][1,3]dioxole-4-methanol.
Substitution: Various amides, esters, and other derivatives.
Scientific Research Applications
Ethyl benzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl benzo[d][1,3]dioxole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Ethyl benzo[d][1,3]dioxole-4-carboxylate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole-4-carboxylic acid: The carboxylic acid analog, which is more polar and may have different solubility and reactivity properties.
Ethyl benzo[d][1,3]dioxole-5-carboxylate: A positional isomer with the ester group at a different position, potentially leading to different biological activities and chemical reactivity.
Benzo[d][1,3]dioxole-4-methanol: The alcohol analog, which may have different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 1,3-benzodioxole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKHCZKVCIXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622304 |
Source
|
Record name | Ethyl 2H-1,3-benzodioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23158-06-7 |
Source
|
Record name | Ethyl 2H-1,3-benzodioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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